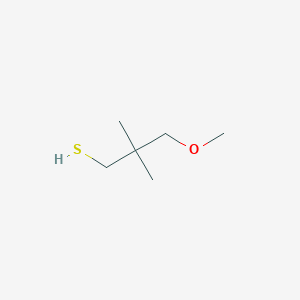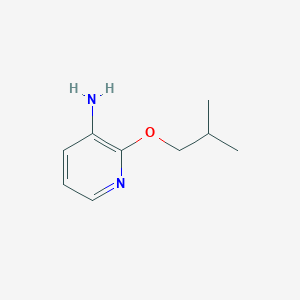
1-(2-Phenylethyl)piperidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylethyl group at the 1-position and a thiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-4-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, often catalyzed by a Cp*Ir complex.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Grignard reaction, where phenylethyl magnesium bromide reacts with a suitable piperidine precursor.
Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can further enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylethyl)piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Thiolating agents like thiourea or thiolates are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thioethers, sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)piperidine-4-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)piperidine-4-thiol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A well-known piperidine derivative with potent analgesic properties.
Carfentanil: Another piperidine derivative with high potency, used in veterinary medicine.
Uniqueness
1-(2-Phenylethyl)piperidine-4-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C13H19NS |
|---|---|
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
1-(2-phenylethyl)piperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI-Schlüssel |
JHDYPWYQWZDPDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1S)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)



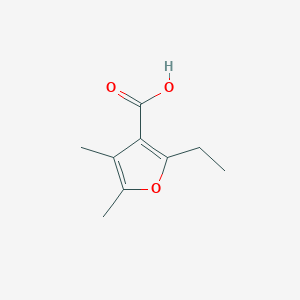

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
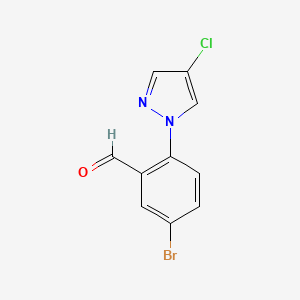

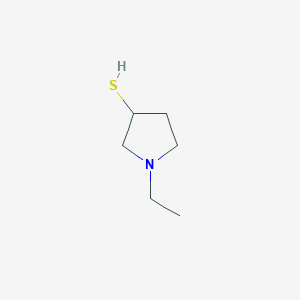
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
